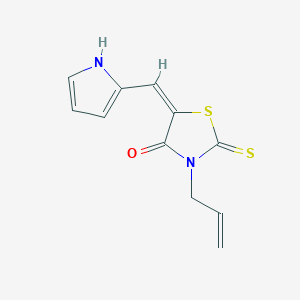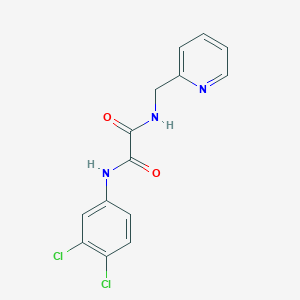
ethyl N-(4-tert-butylbenzoyl)tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-tert-butylbenzoyl)tryptophanate, also known as EBT, is a compound that has been widely used in scientific research. It is a derivative of tryptophan, an amino acid that is essential for protein synthesis in the body. EBT has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of ethyl N-(4-tert-butylbenzoyl)tryptophanate involves the inhibition of enzymes that are involved in the synthesis of prostaglandins and leukotrienes. ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in inflammation and pain. ethyl N-(4-tert-butylbenzoyl)tryptophanate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
ethyl N-(4-tert-butylbenzoyl)tryptophanate has several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. ethyl N-(4-tert-butylbenzoyl)tryptophanate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Ethyl N-(4-tert-butylbenzoyl)tryptophanate has several advantages for lab experiments, including its high purity and stability. ethyl N-(4-tert-butylbenzoyl)tryptophanate is also readily available from commercial sources, making it easy to obtain for research purposes. However, ethyl N-(4-tert-butylbenzoyl)tryptophanate has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for research on ethyl N-(4-tert-butylbenzoyl)tryptophanate. One area of research could focus on the development of new drugs based on the structure of ethyl N-(4-tert-butylbenzoyl)tryptophanate. Another area of research could focus on the role of ethyl N-(4-tert-butylbenzoyl)tryptophanate in regulating gene expression and cell differentiation. Additionally, more research is needed to determine the safety and efficacy of ethyl N-(4-tert-butylbenzoyl)tryptophanate in humans, as most of the current research has been conducted in vitro or in animal models.
合成法
The synthesis of ethyl N-(4-tert-butylbenzoyl)tryptophanate involves the reaction of tryptophan with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction yields ethyl N-(4-tert-butylbenzoyl)tryptophanate as a white crystalline solid with a melting point of 136-139°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
科学的研究の応用
Ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used in several scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used to study the role of tryptophan derivatives in the regulation of neurotransmitter release. In drug discovery, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-5-29-23(28)21(14-17-15-25-20-9-7-6-8-19(17)20)26-22(27)16-10-12-18(13-11-16)24(2,3)4/h6-13,15,21,25H,5,14H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBSKCRLVBFJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)


![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)